

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

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Compound of Interest

Compound Name: *5-Bromo-2-chloroisonicotinonitrile*

Cat. No.: *B1520810*

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In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous blockbuster drugs and its ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of this core structure is paramount for modulating pharmacological activity, optimizing pharmacokinetic profiles, and securing intellectual property. **5-Bromo-2-chloroisonicotinonitrile** (CAS No: 1211515-17-1) emerges as a particularly valuable building block in this context.^[1] Its trifunctional nature—a bromine atom, a chlorine atom, and a nitrile group on the isonicotinonitrile (pyridine-4-carbonitrile) framework—offers medicinal chemists a versatile platform for controlled, sequential chemical modifications.

This guide provides an in-depth examination of the core physicochemical properties of **5-Bromo-2-chloroisonicotinonitrile**. We will move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and providing field-proven protocols for the characterization of this and similar molecules. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been aggregated from reliable chemical databases. It is critical to note that some parameters are computationally predicted and await experimental verification, a process for which we provide detailed protocols in subsequent sections.

Property	Value	Source
IUPAC Name	5-bromo-2-chloropyridine-4-carbonitrile	N/A
Synonyms	5-Bromo-2-chloro-4-cyanopyridine	[2]
CAS Number	1211515-17-1	[1] [3]
Molecular Formula	C ₆ H ₂ BrClN ₂	[1] [4]
Molecular Weight	217.45 g/mol	[4]
Appearance	Light yellow to light brown solid	[3]
Predicted pKa	-3.99 ± 0.10	[3]
Storage Conditions	Store at room temperature, in a dry, well-ventilated place.	[3]

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic and medicinal chemistry. The following sections detail the expected spectroscopic signatures of **5-Bromo-2-chloroisonicotinonitrile** and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure determination of organic molecules. For a substituted pyridine like this, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will verify the presence of all six unique carbon atoms.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The pyridine ring contains two protons.

- **H-3 Proton:** Expected to appear as a singlet (s) in the downfield region (δ 8.0-8.5 ppm). Its proximity to the electron-withdrawing nitrile group at C4 and the chlorine at C2 will shift it significantly downfield.

- H-6 Proton: Expected to appear as a singlet (s) further downfield (δ 8.5-9.0 ppm), influenced by the adjacent nitrogen atom and the bromine at C5.

Expected ^{13}C NMR Spectrum (100 MHz, CDCl_3): Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring.

- Quaternary Carbons: Four signals corresponding to C2 (bearing Cl), C4 (bearing CN), C5 (bearing Br), and the nitrile carbon ($\text{C}\equiv\text{N}$). The $\text{C}\equiv\text{N}$ signal will be in the characteristic 115-120 ppm range. The halogenated carbons (C2, C5) will be significantly shifted.
- Methine Carbons: Two signals for C3 and C6, observable in the aromatic region (δ 120-155 ppm).

Protocol for NMR Data Acquisition:

- Sample Preparation: Accurately weigh ~5-10 mg of **5-Bromo-2-chloroisonicotinonitrile** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming molecular weight. For halogenated compounds, MS provides a definitive signature due to the unique isotopic patterns of chlorine and bromine. This pattern serves as a powerful validation tool.

Expected Mass Spectrum (ESI+): The key diagnostic feature will be the molecular ion cluster.

- Bromine Isotopes: ^{79}Br and ^{81}Br exist in an approximate 1:1 ratio.
- Chlorine Isotopes: ^{35}Cl and ^{37}Cl exist in an approximate 3:1 ratio.

This combination results in a characteristic cluster of peaks for the molecular ion $[\text{M}+\text{H}]^+$:

- m/z (M): $\text{C}_6\text{H}_3^{79}\text{Br}^{35}\text{CIN}_2^+$ (Base Peak in the cluster)
- m/z (M+2): A combination of $\text{C}_6\text{H}_3^{81}\text{Br}^{35}\text{CIN}_2^+$ and $\text{C}_6\text{H}_3^{79}\text{Br}^{37}\text{CIN}_2^+$. This peak will be the most intense in the cluster, approximately 1.3 times the height of the M peak.
- m/z (M+4): $\text{C}_6\text{H}_3^{81}\text{Br}^{37}\text{CIN}_2^+$. This peak will have an intensity of approximately 0.4 times the M peak.

Protocol for ESI-MS Data Acquisition:

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400).
- Analysis: Analyze the resulting spectrum for the $[\text{M}+\text{H}]^+$ ion cluster at m/z ~218, 220, and 222, and verify that the relative intensities match the theoretically predicted isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, the nitrile ($\text{C}\equiv\text{N}$) group provides a sharp, unmistakable absorption band.

Expected Characteristic IR Absorptions:

- $\sim 2230 \text{ cm}^{-1}$ (sharp, medium intensity): C≡N stretching vibration. This is a highly diagnostic peak.[5]
- $\sim 3100\text{--}3000 \text{ cm}^{-1}$ (weak): Aromatic C-H stretching.[5]
- $\sim 1600\text{--}1450 \text{ cm}^{-1}$ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.
- $\sim 1100\text{--}1000 \text{ cm}^{-1}$ (medium-strong): C-Cl stretching vibration.
- $\sim 600\text{--}500 \text{ cm}^{-1}$ (medium-strong): C-Br stretching vibration.[6]

Protocol for ATR-IR Data Acquisition:

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.
- **Sample Application:** Place a small amount of the solid **5-Bromo-2-chloroisonicotinonitrile** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
- **Data Analysis:** The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to expected values.

Experimental Determination of Key Physicochemical Parameters

While spectroscopic data confirms identity, parameters like solubility and melting point are critical for practical applications, influencing everything from reaction conditions to formulation development.

Melting Point Determination

Trustworthiness: A sharp melting point range is a classic indicator of high purity. A broad range ($>2\text{ }^{\circ}\text{C}$) often suggests the presence of impurities, which depress and broaden the melting point.

Protocol for Melting Point Determination:

- **Sample Preparation:** Finely crush a small amount of the solid sample.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:** Heat the sample at a rapid rate (e.g., $10\text{-}15\text{ }^{\circ}\text{C}/\text{min}$) to quickly determine an approximate melting range.
- **Refined Measurement:** Repeat the measurement with a fresh sample, this time heating rapidly to within $20\text{ }^{\circ}\text{C}$ of the approximate melting point, then reducing the ramp rate to $1\text{-}2\text{ }^{\circ}\text{C}/\text{min}$.
- **Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

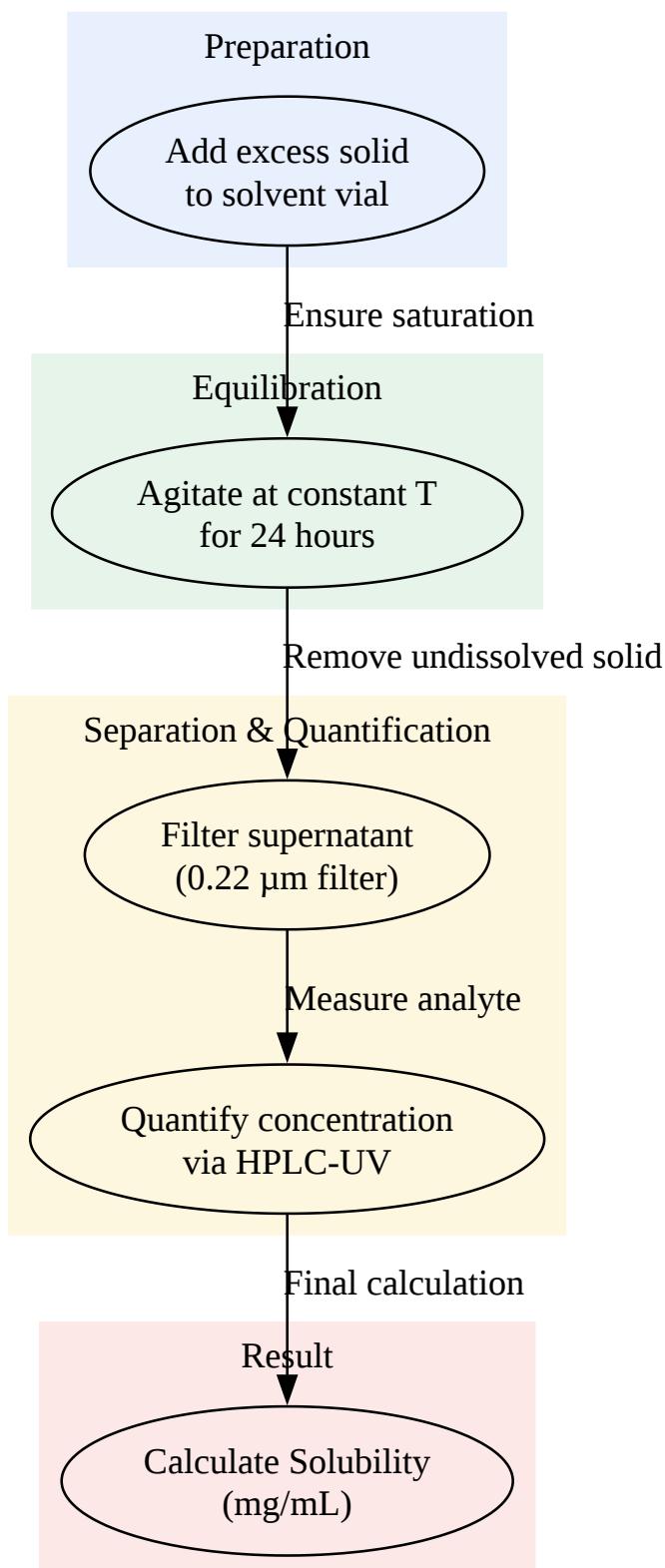
Aqueous and Organic Solubility Profiling

Expertise & Experience: Solubility is a critical parameter in both synthesis and drug development. In synthesis, it dictates solvent choice for reactions and purifications. In drug development, aqueous solubility is a key determinant of bioavailability. A systematic approach using the shake-flask method provides reliable, quantitative data.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

- **Preparation:** Add an excess amount of solid **5-Bromo-2-chloroisonicotinonitrile** to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO, acetone).

- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
- **Phase Separation:** After 24 hours, allow the vials to stand undisturbed for at least 1 hour. The presence of undissolved solid at the bottom is essential.
- **Sampling and Filtration:** Carefully withdraw a known volume of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic, PVDF for aqueous) to remove any suspended microcrystals.
- **Quantification:** Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
- **Calculation:** Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.



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Caption: Primary sites for synthetic modification on the molecule.

Chemical Stability Assessment: A preliminary assessment of chemical stability is crucial. A simple HPLC-based study can provide valuable insights into the compound's robustness under various conditions.

Protocol for Preliminary Stability Study:

- Stock Solution: Prepare a stock solution of the compound in acetonitrile (ACN).
- Stress Conditions: Dilute the stock solution into various aqueous buffers (e.g., pH 2, pH 7.4, pH 9) and store aliquots at different temperatures (e.g., room temperature, 40 °C, 60 °C) protected from light.
- Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each condition.
- HPLC Analysis: Analyze each aliquot by a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from potential degradants).
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10% typically indicates instability under that condition.

Conclusion

5-Bromo-2-chloroisonicotinonitrile is a high-value, strategically designed building block for researchers in drug discovery. Its physicochemical properties, characterized by a trifunctional handle system, enable diverse and controlled synthetic transformations. Understanding and experimentally verifying its core properties—from spectroscopic identity to solubility and stability—is the first step in unlocking its full potential. The protocols and insights provided in this guide serve as a robust framework for scientists to generate the reliable data necessary to accelerate their research and development efforts, leveraging this versatile molecule to construct the next generation of therapeutic agents.

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